6-Bromothieno[3,2-b]pyridine-3-carboxylic acid

Catalog No.
S8340577
CAS No.
M.F
C8H4BrNO2S
M. Wt
258.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromothieno[3,2-b]pyridine-3-carboxylic acid

Product Name

6-Bromothieno[3,2-b]pyridine-3-carboxylic acid

IUPAC Name

6-bromothieno[3,2-b]pyridine-3-carboxylic acid

Molecular Formula

C8H4BrNO2S

Molecular Weight

258.09 g/mol

InChI

InChI=1S/C8H4BrNO2S/c9-4-1-6-7(10-2-4)5(3-13-6)8(11)12/h1-3H,(H,11,12)

InChI Key

UGKXKSSJHUPWPT-UHFFFAOYSA-N

SMILES

C1=C(C=NC2=C1SC=C2C(=O)O)Br

Canonical SMILES

C1=C(C=NC2=C1SC=C2C(=O)O)Br

6-Bromothieno[3,2-b]pyridine-3-carboxylic acid is a heterocyclic organic compound characterized by a thieno[3,2-b]pyridine core, with a bromine atom substituted at the 6-position and a carboxylic acid functional group at the 3-position. Its molecular formula is C8H6BrNO2SC_8H_6BrNO_2S, indicating the presence of carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur atoms. This compound is part of a larger class of thieno[3,2-b]pyridine derivatives that are known for their diverse biological activities and potential applications in medicinal chemistry.

, including:

  • Substitution Reactions: The bromine atom at the 6-position can be substituted with nucleophiles such as amines or thiols under appropriate conditions. This allows for the synthesis of various derivatives with modified biological activities.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction to yield different derivatives depending on the reagents and conditions used.
  • Coupling Reactions: The carboxylic acid group can engage in coupling reactions, such as amide bond formation or esterification, facilitating the creation of more complex molecules.

Research indicates that compounds within the thieno[3,2-b]pyridine family exhibit significant biological activities, including:

  • Antitumor Properties: Some derivatives have shown potential in inhibiting tumor growth and proliferation in various cancer cell lines.
  • Antimicrobial Activity: Thieno[3,2-b]pyridine derivatives have been investigated for their ability to combat bacterial and fungal infections.
  • Enzyme Inhibition: These compounds may act as inhibitors of specific enzymes involved in disease pathways, which makes them valuable in drug development.

The synthesis of 6-bromothieno[3,2-b]pyridine-3-carboxylic acid typically involves multi-step processes. Common methods include:

  • Cyclization Reactions: This involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-bromo-3-pyridinecarboxylic acid and using sulfur-containing reagents can lead to the formation of the thieno ring.
  • Functional Group Transformations: The introduction of the bromine substituent can be achieved through electrophilic bromination of thieno[3,2-b]pyridine derivatives.
  • Reagent Utilization: Common reagents include tert-butyl nitrite and copper(I) bromide for bromination reactions.

6-Bromothieno[3,2-b]pyridine-3-carboxylic acid has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it serves as a lead compound for developing new drugs targeting cancer and infections.
  • Chemical Research: It is used as a building block in organic synthesis to create more complex molecules.
  • Material Science: Its unique properties may allow it to be used in developing new materials with specific functionalities.

Studies on 6-bromothieno[3,2-b]pyridine-3-carboxylic acid focus on its interactions with biological targets:

  • Molecular Docking Studies: These studies help predict how the compound binds to specific enzymes or receptors.
  • In Vitro Assays: Laboratory tests assess the efficacy of this compound against various biological targets to determine its therapeutic potential.

The interactions often depend on the presence of functional groups that enhance binding affinity and specificity.

Several compounds share structural similarities with 6-bromothieno[3,2-b]pyridine-3-carboxylic acid. Here are some notable examples:

Compound NameStructural DifferencesUnique Features
Thieno[3,2-b]pyridine-3-carboxylic acidLacks bromine at the 6-positionServes as a baseline for comparison
6-Chlorothieno[3,2-b]pyridine-3-carboxylic acidContains chlorine instead of bromineDifferent reactivity due to halogen differences
6-Methylthieno[3,2-b]pyridine-3-carboxylic acidContains a methyl group instead of bromineAlters electronic properties and steric hindrance
6-Iodothieno[3,2-b]pyridine-3-carboxylic acidContains iodine instead of bromineMay exhibit different biological activities due to iodine's larger size

Uniqueness

The uniqueness of 6-bromothieno[3,2-b]pyridine-3-carboxylic acid lies in its specific halogen substitution pattern (bromine at position 6), which significantly influences its chemical reactivity and biological interactions compared to other derivatives. This specificity can lead to distinct pharmacological profiles that are valuable in drug discovery and development.

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

256.91461 g/mol

Monoisotopic Mass

256.91461 g/mol

Heavy Atom Count

13

Dates

Last modified: 04-15-2024

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